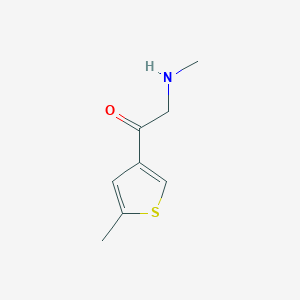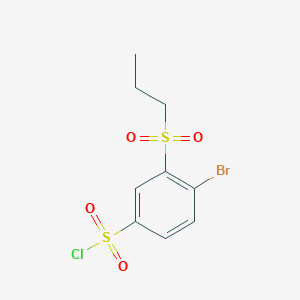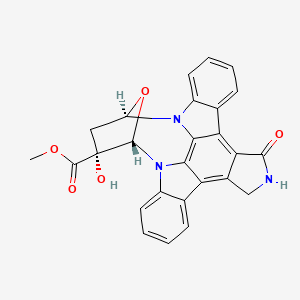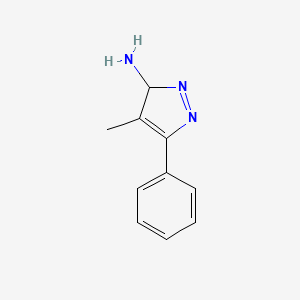
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones It features a thiophene ring substituted with a methyl group and an ethanone moiety attached to a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.
Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Ethanone Attachment: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylamino Substitution: Finally, the methylamino group is introduced via nucleophilic substitution using methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles such as halides or alkoxides replace the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one: Lacks the methyl group on the thiophene ring.
2-(Amino)-1-(5-methylthiophen-3-yl)ethan-1-one: Lacks the methyl group on the amino group.
2-(Methylamino)-1-(5-chlorothiophen-3-yl)ethan-1-one: Contains a chlorine atom instead of a methyl group on the thiophene ring.
Uniqueness
2-(Methylamino)-1-(5-methylthiophen-3-yl)ethan-1-one is unique due to the presence of both the methylamino group and the methyl-substituted thiophene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(5-methylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-3-7(5-11-6)8(10)4-9-2/h3,5,9H,4H2,1-2H3 |
Clave InChI |
UIGKVPHPMXWRFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)











